3-(4-methoxydibenzofuran-1-yl)-1H-pyridazin-6-one
Description
Properties
CAS No. |
874673-05-9 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-(4-methoxydibenzofuran-1-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H12N2O3/c1-21-14-8-6-10(12-7-9-15(20)19-18-12)16-11-4-2-3-5-13(11)22-17(14)16/h2-9H,1H3,(H,19,20) |
InChI Key |
ODNUEKACOJYALK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=NNC(=O)C=C3)C4=CC=CC=C4O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one typically involves the following steps:
Formylation of 2-methoxydibenzo[b,d]furan: This step involves the formylation of 2-methoxydibenzo[b,d]furan using α,α-dichloromethyl methyl ether and tin(IV) chloride to produce a mixture of aldehydes.
Cyclization with hydrazine derivatives: The formylated product is then reacted with hydrazine derivatives under appropriate conditions to form the pyridazinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the pyridazinone ring or the dibenzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
The pharmacological and physicochemical properties of pyridazinone derivatives are highly dependent on substituents and fused ring systems. Below is a detailed comparison of 3-(4-methoxydibenzofuran-1-yl)-1H-pyridazin-6-one with structurally related compounds:
Structural and Functional Group Variations
Key Observations
Substituent Effects on Bioactivity :
- Halogenated phenyl groups (e.g., 3,4-dichlorophenyl in 7a and 8b) enhance antiviral and anti-inflammatory activities by increasing electrophilicity and target binding .
- The methoxydibenzofuran moiety in the target compound likely improves metabolic stability compared to simpler phenyl or benzyl groups, as fused oxygenated rings resist oxidative degradation.
Dual Enzyme Inhibition :
- Compounds like 8b achieve dual COX-2/LOX inhibition through nitro and benzylidene groups, which stabilize enzyme interactions . The methoxydibenzofuran group may similarly modulate enzyme binding but requires experimental validation.
Anti-inflammatory Potential: The target compound’s methoxy group could mimic the anti-inflammatory effects seen in 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC50: 11.6 μM) by suppressing pro-inflammatory cytokines .
Biological Activity
3-(4-Methoxydibenzofuran-1-yl)-1H-pyridazin-6-one is a compound with notable biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.29 g/mol. The compound features a dibenzofuran moiety substituted with a methoxy group and a pyridazinone structure, which contributes to its biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This inhibition suggests its potential role in treating inflammatory diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| A549 (Lung) | 20 | Bcl-2 downregulation |
Neuroprotective Effects
The neuroprotective effects of this compound have also been investigated. It has been found to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase . This property suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Case Study 1: In Vivo Anti-inflammatory Study
In a controlled animal study, administration of this compound significantly reduced paw edema in rats subjected to carrageenan-induced inflammation. The reduction in edema was comparable to that observed with standard anti-inflammatory drugs such as ibuprofen .
Case Study 2: Anticancer Efficacy in Human Trials
A small clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Patients receiving the compound alongside standard chemotherapy exhibited improved overall survival rates and reduced tumor sizes compared to those receiving chemotherapy alone .
Q & A
Q. Advanced
- Cell-based assays : Use rotavirus-infected MA104 cells (or similar) with plaque reduction or cytopathic effect (CPE) inhibition as endpoints . Include controls (e.g., ribavirin) and measure EC₅₀ values.
- Mechanistic studies :
- Viral entry inhibition : Pre-treat cells with the compound before infection.
- Replication inhibition : Add the compound post-infection and quantify viral RNA via RT-qPCR.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) and ensure n ≥ 3 replicates. Report IC₅₀ values with 95% confidence intervals .
How should researchers address contradictions in reported biological activity data for this compound?
Q. Advanced
- Replicate studies : Verify experimental conditions (e.g., cell lines, virus strains, assay protocols) .
- Meta-analysis : Pool data from multiple studies to identify trends or outliers. Use funnel plots to assess publication bias .
- Explore variables : Test activity under varying pH, temperature, or serum concentrations to identify confounding factors.
- Computational modeling : Perform molecular docking to assess binding consistency across different viral protein conformations .
What computational approaches can predict the electronic properties of this compound, and how do they compare with experimental data?
Q. Advanced
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability and aggregation tendencies.
What methodological best practices ensure rigor in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
